[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Description
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1353998-29-4) is a chiral tertiary amine derivative with the molecular formula C₁₄H₂₅ClN₂O₃. It features a pyrrolidine ring substituted with a 2-chloroacetyl group, an isopropyl carbamate, and a tert-butyl ester moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of stereospecific small molecules or protease inhibitors due to its reactive chloroacetyl group and sterically hindered tert-butyl carbamate .
Parchem Chemicals lists this compound as an ISO-certified product, emphasizing its high purity (>95%) and suitability for laboratory-scale applications .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9H2,1-5H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJMHDPNNOZPAA-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H24ClN3O3
- Molecular Weight : 335.83 g/mol
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain enzymes, particularly those involved in the hydrolysis of endocannabinoids. Specifically, it may modulate the activity of monoacylglycerol lipase (MAGL) and α/β-hydrolase domain-containing protein 6 (ABHD6), which are crucial in cannabinoid signaling pathways. This modulation can lead to enhanced levels of endocannabinoids, potentially offering therapeutic benefits in pain management and neuroprotection .
2. Anticancer Activity
Recent studies have shown that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves apoptosis induction and cell cycle arrest .
3. Neurological Effects
The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic neurotransmission, which is often impaired in Alzheimer's patients .
Case Studies
Pharmacological Applications
The diverse biological activities suggest several pharmacological applications:
- Pain Management : By enhancing endocannabinoid signaling through MAGL inhibition.
- Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer cell lines.
- Neurodegenerative Disorders : Particularly for conditions like Alzheimer's disease due to its cholinesterase inhibitory effects.
Comparison with Similar Compounds
tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS not specified)
This compound, referenced as 10-F526689 by CymitQuimica, shares the tert-butyl carbamate group but differs in its core structure (tetrahydroquinoxaline vs. pyrrolidine) and substituents (4-bromophenyl vs. chloroacetyl-isopropyl). The bromophenyl group enhances aromatic interactions in drug-receptor binding, while the tetrahydroquinoxaline core may confer rigidity, influencing bioavailability .
(R)-tert-Butyl (1-(2-chloroacetyl)pyrrolidin-3-yl)(isopropyl)carbamate
A direct synonym of the target compound, this variant emphasizes the stereochemistry at the pyrrolidine ring. The (R)-enantiomer is often prioritized in asymmetric synthesis to achieve desired pharmacological activity, as seen in kinase inhibitors targeting chiral active sites .
Comparative Data Table
Key Findings
Steric and Electronic Effects : The tert-butyl group in both compounds provides steric protection to the carbamate, enhancing stability during synthetic steps. However, the chloroacetyl group in the target compound introduces higher electrophilicity compared to the bromophenyl analogue, making it more reactive toward amines or thiols in cross-coupling reactions .
Chiral Utility: The (R)-configuration of the target compound is critical for enantioselective synthesis, whereas the tetrahydroquinoxaline derivative lacks defined stereochemistry in available data, limiting its use in asymmetric catalysis .
Commercial Accessibility : The discontinuation of the target compound by CymitQuimica highlights supply-chain variability, whereas Parchem’s ISO-certified product ensures consistent quality for research purposes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
